molecular formula C9H6BrFN2 B1380334 8-Bromo-5-fluoroisoquinolin-1-amine CAS No. 1552892-75-7

8-Bromo-5-fluoroisoquinolin-1-amine

Cat. No. B1380334
M. Wt: 241.06 g/mol
InChI Key: NKKVOQFERDCWHW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, 8-bromo-5-fluoroquinoline, has been reported . The molecular formula is CHBrFN with an average mass of 226.045 Da and a monoisotopic mass of 224.958939 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 8-bromo-5-fluoroquinoline, have been reported .

Scientific Research Applications

Palladium-catalyzed Amination

A significant application of 8-bromoisoquinolines involves their transformation into aminoquinolines through palladium-catalyzed microwave-assisted amination, demonstrating improvements in yields for quinoline substrates under microwave conditions compared to standard conditions. This method provides a rapid and efficient route to synthesize 1-aminonaphthalenes and 5- and 8-aminoquinolines, showing potential in synthesizing derivatives for further chemical investigations (Wang, Magnin, & Hamann, 2003).

Antibacterial Properties of Quinolone Derivatives

Research into 8-nitrofluoroquinolone models, involving the introduction of primary amine appendages, has highlighted the antibacterial properties of these derivatives. Such studies are crucial for the development of new antibiotics, particularly against gram-positive and gram-negative strains, showcasing the role of 8-bromoisoquinolines as precursors in generating compounds with significant antibacterial activity (Al-Hiari et al., 2007).

Synthesis of Tetrahydroisoquinolines

The synthesis of 8-fluoro-3,4-dihydroisoquinoline from directed ortho-lithiation reactions and its subsequent transformations highlight another critical application. These transformations include fluorine–amine exchange leading to 8-amino-3,4-dihydroisoquinolines, which serve as precursors for various central nervous system drug candidates, indicating the versatility and pharmaceutical relevance of 8-bromoisoquinolines (Hargitai et al., 2018).

Remote C−H Amination

The copper-catalyzed remote C−H amination of 8-aminoquinoline scaffolds illustrates the chemical utility of 8-bromoisoquinolines in achieving regioselective amination, providing a pathway to synthesize various 5-aminated quinolines under mild conditions. This approach is noted for its complete regioselectivity, operational simplicity, and efficiency, underscoring the compound's importance in organic synthesis and potential drug development (Yin et al., 2017).

Safety And Hazards

The safety data for a similar compound, 8-bromo-5-fluoroquinoline, indicates that it is an irritant and may cause respiratory irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

8-bromo-5-fluoroisoquinolin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-6-1-2-7(11)5-3-4-13-9(12)8(5)6/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKVOQFERDCWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C=CN=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-5-fluoroisoquinolin-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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